molecular formula C23H26N2O3S B2392705 4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline CAS No. 866847-34-9

4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline

Cat. No. B2392705
CAS RN: 866847-34-9
M. Wt: 410.53
InChI Key: WAKLHXPSBJHUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(Azepan-1-yl)butanoic acid” is a related compound with a similar structure . It has a molecular weight of 185.27 and its IUPAC name is 4-(1-azepanyl)butanoic acid .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound “4-(Azepan-1-yl)butanoic acid” has a molecular formula of C10H19NO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. The compound “4-(Azepan-1-yl)butanoic acid” has a molecular weight of 185.26 g/mol .

Scientific Research Applications

Pro-drug System Applications

  • Bioreductively Activated Pro-drug Systems : The synthesis of 5-substituted isoquinolin-1-ones, related to the chemical structure of 4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline, demonstrates potential applications in bioreductively activated pro-drug systems. These compounds, including arylmethylated isoquinolinones, exhibit properties that allow for the release of parent drugs in hypoxic solid tumors, indicating potential utility in targeted cancer therapies (Berry et al., 1997).

Antimicrobial Applications

  • Antibacterial and Antifungal Activities : Research on quinoline derivatives carrying 1,2,3-triazole moieties, structurally related to 4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline, has shown that these compounds possess significant antibacterial and antifungal activities. This suggests their potential application in developing new antimicrobial agents for treating infections (Thomas et al., 2010).

Melatonin Receptor Binding Applications

  • Melatonin Receptor Analogs : Studies on melatonin receptor analogs, including 6,7-dihydro-5H-benzo[c]azepino[2,1-a]indoles which share a similar molecular framework with 4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline, have been conducted to understand melatonin receptor binding. These compounds exhibit varying degrees of agonist and antagonist potency, indicating their potential application in exploring the melatonin receptor's binding site and functionality (Faust et al., 2000).

Cancer Treatment Applications

  • Anticancer Drug Development : The synthesis and characterization of tosylate salts of lapatinib, a related compound, demonstrate the application in cancer treatment. Understanding the nonbonded interactions in the solid state of such compounds can correlate to the physicochemical properties of drug products, which is crucial in the development of effective anticancer medications (Ravikumar et al., 2013).

Synthetic Methodology Applications

  • Advanced Synthetic Methods : The reaction of isoquinoline 2-oxides with methylsulfinylmethyl carbanion, related to the structural chemistry of 4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline, offers insights into advanced synthetic methodologies. These methods are vital for developing novel compounds with potential pharmaceutical applications (Takeuchi et al., 1992).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. The compound “4-(Azepan-1-yl)butanoic acid” has a GHS07 signal word of “Warning” and several precautionary statements .

properties

IUPAC Name

4-(azepan-1-yl)-6-methoxy-3-(4-methylphenyl)sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-17-7-10-19(11-8-17)29(26,27)22-16-24-21-12-9-18(28-2)15-20(21)23(22)25-13-5-3-4-6-14-25/h7-12,15-16H,3-6,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKLHXPSBJHUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.